

An In-depth Technical Guide to 2'-TBDMS-Bz-rA in Oligonucleotide Synthesis

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Compound of Interest

Compound Name: 2'-TBDMS-Bz-rA

Cat. No.: B150667

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This guide provides a comprehensive overview of N-Benzoyl-5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]adenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as **2'-TBDMS-Bz-rA**. It is a crucial building block in the chemical synthesis of RNA, a field of pivotal importance for advancements in therapeutics, diagnostics, and fundamental biological research. This document delves into its chemical nature, its role in solid-phase RNA synthesis, and the associated experimental protocols and quantitative data.

Core Concepts: Understanding 2'-TBDMS-Bz-rA

2'-TBDMS-Bz-rA is a ribonucleoside phosphoramidite, a monomer unit used in the automated solid-phase synthesis of RNA oligonucleotides. The molecule is meticulously designed with several protecting groups to ensure the specific and controlled formation of the desired RNA sequence.

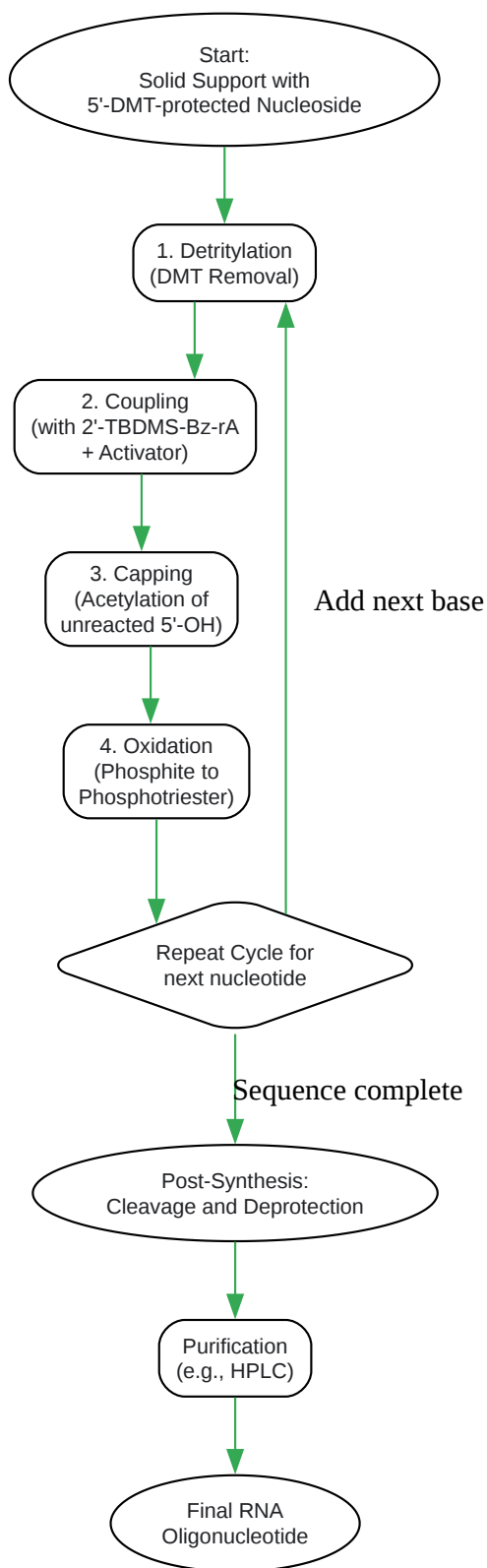
- Full Chemical Name: N-Benzoyl-5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]adenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

The strategic placement of protecting groups is fundamental to the success of oligonucleotide synthesis. In **2'-TBDMS-Bz-rA**, these are:

- 5'-O-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl of the ribose sugar. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of

the next nucleotide.

- 2'-O-tert-butyldimethylsilyl (TBDMS): A bulky silyl ether group that protects the 2'-hydroxyl of the ribose. This is critical in RNA synthesis to prevent unwanted side reactions and chain cleavage. The TBDMS group is stable under the conditions of the synthesis cycle but can be selectively removed at the end of the synthesis using a fluoride source.[\[1\]](#)
- N-Benzoyl (Bz): Protects the exocyclic amine of the adenine base. This prevents the amine group from participating in undesirable side reactions during the phosphoramidite coupling steps.[\[2\]](#) The benzoyl group is removed under basic conditions during the final deprotection step.
- 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage. The cyanoethyl group protecting the phosphate is also removed during the final basic deprotection.



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